molecular formula C3H4ClN5 B021410 6-Chloro-1,3,5-triazine-2,4-diamine CAS No. 3397-62-4

6-Chloro-1,3,5-triazine-2,4-diamine

Cat. No. B021410
CAS RN: 3397-62-4
M. Wt: 145.55 g/mol
InChI Key: FVFVNNKYKYZTJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine and its derivatives has been explored through various chemical routes. For instance, a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines were prepared, demonstrating the flexibility in modifying the triazine core for different applications. These compounds exhibit dynamic behavior, including restricted rotation around the amino-triazine bond, which has been studied using 2D-Exchange spectroscopy (Díaz‐Ortiz et al., 2003). Another innovative approach involves a one-pot synthesis under microwave irradiation, showcasing the method's efficiency and general applicability to produce a variety of 6, N2-diaryl-1,3,5-triazine-2,4-diamines (Junaid et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Chloro-1,3,5-triazine-2,4-diamine derivatives has been elucidated using techniques such as X-ray crystallography. This analysis has revealed detailed insights into the compound's structural framework, including stabilization mechanisms through intra and intermolecular hydrogen bonds. For example, the structure of a 2-chloro-4,6-diamino-1,3,5-triazine derivative was determined to feature a stabilized 4,6-diamino-1,3,5-triazine structure, highlighting the importance of hydrogen bonding in its stabilization (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

6-Chloro-1,3,5-triazine-2,4-diamine and its analogs undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the transformation of 2,4,6-trichloro-1,3,5-triazine into different amides and dipeptides has been achieved, illustrating the compound's versatility as a reagent in organic synthesis (Masala & Taddei, 1999). Additionally, the study of chlorination and oxidation reactions using triazine-based reagents underscores the compound's role in facilitating diverse chemical transformations (Thorat, Bhong, & Karade, 2013).

Physical Properties Analysis

The physical properties of 6-Chloro-1,3,5-triazine-2,4-diamine derivatives, such as thermal stability and impact sensitivity, have been investigated. Energetic salts based on derivatives demonstrate high thermal stability and low impact sensitivity, making them potential candidates for thermally stable and insensitive energetic materials (Liu et al., 2014).

Scientific Research Applications

  • Synthesis of Other Compounds

    • Field: Organic Chemistry
    • Application: 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various groups .
    • Method: This involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
    • Results: This method has been successful in preparing a range of 1,3,5-triazines .
  • Manufacture of Herbicides

    • Field: Agricultural Chemistry
    • Application: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is used in the manufacture of many herbicides .
    • Method: Specific methods of application or experimental procedures are not provided in the source .
    • Results: The result is the production of effective herbicides .
  • Antimicrobial Activity

    • Field: Medicinal Chemistry
    • Application: Some synthesized 1,3,5-triazine compounds have been evaluated for their antimicrobial activity .
    • Method: The compounds were tested against E. coli, S. aureus, and C. albicans .
    • Results: The results of these tests are not provided in the source .
  • Biological Activity

    • Field: Biochemistry
    • Application: A hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone led to the generation of new compounds as potential DHFR and TrxR inhibitors .
    • Method: Specific methods of application or experimental procedures are not provided in the source .
    • Results: The results of these tests are not provided in the source .
  • Ultraviolet Rays Absorber

    • Field: Material Science
    • Application: A series of 1,3,5-triazines were synthesized and their UV absorption properties were tested . They are used as ultraviolet rays absorber compounds .
    • Method: The experimental UV absorption data are in good agreement with those predicted data using the Time-dependent density functional theory (TD-DFT) [B3LYP/6–311+G (d,p)] .
    • Results: The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) .
  • Bioorthogonal Applications

    • Field: Chemical Biology
    • Application: The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
    • Method: The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
    • Results: The results of these tests are not provided in the source .
  • Sensor Development

    • Field: Analytical Chemistry
    • Application: A 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT)-sensing system was developed based on a biomimetic receptor of a molecularly imprinted polymer for CAT and electrochemical determination of CAT .
    • Method: Specific methods of application or experimental procedures are not provided in the source .
    • Results: The results of these tests are not provided in the source .
  • Nano-dispersible and Macromolecular Coating

    • Field: Material Science
    • Application: The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are very convenient precursors in modern chemical research due to their high thermal stability. Also, the transition of radioactive species can be investigated. In addition, it can be used as a nano-dispersible and macromolecular coating on asbestos sheets .
    • Method: Specific methods of application or experimental procedures are not provided in the source .
    • Results: The results of these tests are not provided in the source .

properties

IUPAC Name

6-chloro-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFVNNKYKYZTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037806
Record name 6-Chloro-1,3,5-triazine-2,4-diamine
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Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,3,5-triazine-2,4-diamine

CAS RN

3397-62-4
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-
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Record name Deisopropyldeethyl atrazine
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Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-
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Record name 6-Chloro-1,3,5-triazine-2,4-diamine
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Record name 2-chloro-4,6-diamino-1,3,5-triazine
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Record name 2-CHLORO-4,6-DIAMINO-S-TRIAZINE
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Synthesis routes and methods I

Procedure details

To a solution obtained by dissolving 184.5 g (1.0 mol) of cyanuric chloride in 800 mL of acetonitrile at room temperature and cooling down to 0° C. was dropwise added over 2 hours 303.7 g (5.0 mol) of an aqueous 28% ammonia solution with vigorous stirring, by keeping the reaction temperature at 10° C. or lower. After completion of the dropwise addition, the cooling was discontinued and the mixture was stirred at room temperature for 1 hour, followed by gradually warming the mixture up to 45° C. and allowing the mixture to react for 4 hours. After cooling, the product was filtered and washed with a large amount of water. The filtrate was dried at 50° C. for 6 hours in vacuum to obtain 115 g (yield 79%) of the titled compound.
Quantity
184.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

184.5 g (1.0 mol.) of cyanuric chloride were dissolved in 800 mL of acetonitrile at room temperature. Then, the solution was cooled to 0° C. The cooled solution was dropwise added with 303.7 g (5.0 mol.) of an aqueous 28-% ammonium solution over two hours while vigorously stirring in such a manner that the reaction temperature was kept less than 10° C. After the completion of the dropwise addition, the cooling was stopped and the mixture was stirred at room temperature for one hour. The mixture was gradually warmed and the mixture was further reacted at 45° C. for four hours. After cooling, the obtained product was separated through filtration and then, washed with a large amount of water. The filtered products were dried at 50° C. for six hours under vacuum to obtain 115 g of 2,4-diamino-6-chloro-1,3,5-triazine (yield: 79%).
Quantity
184.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
303.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
B Salaković, S Kovačević… - Acta Periodica …, 2022 - technorep.tmf.bg.ac.rs
In the present paper, the chemometric analysis, ranking and selection of the most suitable in silico lipophilicity parameters of eight alkyl and cycloalkyl s-triazine derivatives were carried …
Number of citations: 1 technorep.tmf.bg.ac.rs
A Książczak, K Drożdżewska… - Journal of thermal analysis …, 2001 - akjournals.com
Thermal degradation of atrazine and its metabolites has been investigated using a thermogravimetric technique(TG) with the application of three types of crucibles: opened, Knudsen …
Number of citations: 2 akjournals.com
R Pérez, R Marín Galvín… - Collection of …, 2002 - cccc.uochb.cas.cz
This paper presents ultraviolet absorption spectra of two diamino-1,3,5-triazines, namely 1,3,5-triazine-2,4-diamine (DT) and 6-chloro-1,3,5-triazine-2,4-diamine (ClDT). The spectra …
Number of citations: 10 cccc.uochb.cas.cz
LJ Krutz, SA Senseman, MC Dozier… - Journal of …, 2003 - Wiley Online Library
Vegetated filter strips (VFS) potentially reduce the off‐site movement of herbicides from adjacent agricultural fields by increasing herbicide mass infiltrated (M inf ) and mass adsorbed (…
Number of citations: 48 acsess.onlinelibrary.wiley.com
E Benassi, M Di Foggia, S Bonora - Computational and Theoretical …, 2013 - Elsevier
The well-known class of herbicides, s-triazine derivatives, are commonly used as reagents in the manufacture of resins and pharmaceuticals, and also of solvent-refined coals. Recently, …
Number of citations: 15 www.sciencedirect.com
E Benassi, M Di Foggia, S Bonora - Computational and Theoretical …, 2013 - academia.edu
The well-known class of herbicides, s-triazine derivatives, are commonly used as reagents in the manufacture of resins and pharmaceutic als, and also of solvent-refined coals. Recently…
Number of citations: 2 www.academia.edu
AV Patil, JP Jadhav - Chemosphere, 2013 - Elsevier
Tagetes patula is an annual flowering plant belonging to family Asteraceae. The present study deals with in vitro decolorization and remediation of a textile dye Reactive Blue 160 by T. …
Number of citations: 77 www.sciencedirect.com
HR Bhat, UP Singh, P Gahtori, SK Ghosh… - New Journal of …, 2013 - pubs.rsc.org
A series of hybrid 4-aminoquinoline 1,3,5-triazine derivatives was synthesized and their chemical structure were confirmed by 1H-NMR, 13C-NMR, FT-IR and mass spectrometric …
Number of citations: 69 pubs.rsc.org
N MALENGREAU, G SPOSITO, MA CHENEY…
Number of citations: 0
DE CROWLEY
Number of citations: 0

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